molecular formula C19H13ClN4 B5779886 N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE

N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE

Cat. No.: B5779886
M. Wt: 332.8 g/mol
InChI Key: HVXHVHIYLVCCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Quinazoline Core: Starting with a suitable anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Substitution Reactions: Introduction of the 4-chlorophenyl and pyridin-4-yl groups can be achieved through nucleophilic aromatic substitution reactions.

    Amidation: The final step often involves the formation of the amine group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

“N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE” and similar compounds are of interest in various fields:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as potential therapeutic agents for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE” would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Gefitinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.

Uniqueness

“N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE” may possess unique structural features that confer specific biological activities or chemical reactivity. For example, the presence of the 4-chlorophenyl and pyridin-4-yl groups might enhance its binding affinity to certain biological targets or alter its chemical stability.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-pyridin-4-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4/c20-14-5-7-15(8-6-14)22-19-16-3-1-2-4-17(16)23-18(24-19)13-9-11-21-12-10-13/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXHVHIYLVCCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.